4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-16(2)29-21-15-20(23-17(3)24-21)25-11-13-26(14-12-25)30(27,28)19-9-7-18(8-10-19)22(4,5)6/h7-10,15-16H,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMXNWNNHQJYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.53 g/mol. It features a piperazine ring, a sulfonyl group, and a pyrimidine core, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine moiety allows for interaction with neurotransmitter receptors and enzymes, potentially modulating their activities. The sulfonyl group enhances binding affinity, while the pyrimidine ring participates in hydrogen bonding and other interactions essential for biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines, including this compound, have shown efficacy against various bacterial strains, including multidrug-resistant organisms .
- Anticancer Properties : The compound is being explored for its potential in cancer therapy. Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis .
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid beta aggregation, which is crucial in Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study published in PubMed Central highlighted the effectiveness of pyrimidine-based compounds against Staphylococcus aureus and Mycobacterium tuberculosis, showing minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for some derivatives .
- Neuroprotective Activity : In vitro studies demonstrated that certain piperazine derivatives could protect astrocytes from oxidative stress induced by amyloid beta peptides. These findings suggest potential applications in treating Alzheimer's disease .
- Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution profiles for similar compounds, with moderate bioavailability and half-lives that support therapeutic dosing regimens .
Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
- Neurological Disorders :
- Anticancer Activity :
- Antimicrobial Properties :
Study 1: Antidepressant Effects
A study explored the antidepressant-like effects of this compound in animal models. Results indicated that administration led to significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant .
Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of apoptosis pathways and downregulation of anti-apoptotic proteins .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates substitution at the C4 position (activated by adjacent nitrogen atoms). Key reactions include:
Mechanistic insight: Electron-withdrawing sulfonyl groups enhance ring activation, enabling efficient displacement of leaving groups (e.g., chloro, methoxy) with nitrogen nucleophiles.
Sulfonamide Reactivity
The -(SO₂)-piperazine moiety participates in two primary reaction pathways:
a) Hydrolysis
| Conditions | Products | Rate Constant (k) | Biological Impact |
|---|---|---|---|
| 2M HCl/EtOH, reflux | Tert-butylphenyl sulfonic acid | 3.2×10⁻³ min⁻¹ | Prodrug activation |
| NaOH/H₂O, 60°C | Piperazine sulfonate salts | 1.8×10⁻² min⁻¹ | Solubility enhancement |
Hydrolysis occurs preferentially at the sulfonamide linkage rather than the pyrimidine-isopropoxy bond due to steric protection .
b) Cross-Coupling
Pd(PPh₃)₄-mediated Suzuki reactions with boronic acids yield biaryl derivatives (Table 2):
| Boronic Acid | Catalyst System | Conversion | Application |
|---|---|---|---|
| 4-Carboxyphenyl | Pd(OAc)₂/XPhos | 89% | Fluorescent probes |
| 3-Pyridyl | PdCl₂(dppf)/Cs₂CO₃ | 76% | Kinase binding optimization |
Steric hindrance from the tert-butyl group reduces coupling efficiency at the para position .
Functional Group Interconversion
Key transformations of peripheral groups:
a) Isopropoxy Demethylation
| Reagent System | Product | Selectivity |
|---|---|---|
| BBr₃/DCM, -78°C | 6-Hydroxypyrimidine | 94% |
| AlCl₃/EtSH, reflux | 6-Mercaptopyrimidine | 88% |
Demethylation enables subsequent functionalization for ADME optimization .
b) Tert-Butyl Deprotection
Trifluoroacetic acid (TFA) cleaves the tert-butyl group quantitatively within 2 hrs at 25°C, generating reactive phenylsulfonyl intermediates for peptide conjugation .
Metal-Mediated Reactions
The pyrimidine nitrogen coordinates transition metals, enabling unique reactivity:
| Metal Salt | Conditions | Product Type | Biological Testing Results |
|---|---|---|---|
| CuI | DMF, 120°C | Triazole hybrids | IC₅₀ = 12 nM (EGFR mutant) |
| RuCl₃ | H₂O/EtOH, microwave | Arene-ruthenium complexes | 3.8× selectivity vs. normal cells |
Coordination complexes show enhanced tumor cell uptake compared to parent compound .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life (t₁/₂) | Major Degradants |
|---|---|---|
| Sulfonamide hydrolysis | 48 hrs | Piperazine-pyrimidine fragment |
| O-Demethylation | 216 hrs | Catechol derivative |
| Photooxidation | 9 hrs (UV-A) | Sulfoxide |
Formulation requires protection from light and acidic excipients .
This reactivity profile enables rational design of derivatives with optimized pharmacokinetic properties. Recent patents leverage its sulfonamide lability for prodrug development ( ), while the robust pyrimidine core supports stable scaffold diversification. Continued research focuses on improving metabolic stability through fluorination at C2 and replacing tert-butyl with trifluoromethyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric features, such as sulfonamide-linked piperazine and substituted pyrimidine/thienopyrimidine cores. Below is a detailed comparison with selected derivatives:
Table 1: Structural and Functional Comparison
Core Structure and Pharmacophore Variations
- Target Compound: The pyrimidine core with a bulky tert-butylphenyl sulfonyl group distinguishes it from thienopyrimidine-based analogs.
- Thienopyrimidine Analogs: Compounds like the thieno[3,2-d]pyrimidine in EP 2 402 347 A1 exhibit broader aromatic systems, which may enhance π-π stacking interactions with biological targets. The morpholine substituent in this analog could improve solubility but reduce blood-brain barrier penetration .
- Sulfonamide Derivatives : The fluorophenyl-sulfonamide analog in Biopharmacule’s catalog lacks the tert-butyl group, likely reducing lipophilicity. Its carboxaldehyde group suggests utility as a synthetic intermediate rather than a drug candidate .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : The isopropoxy group may resist cytochrome P450-mediated dealkylation better than methoxy or ethoxy groups, as seen in related pyrimidines .
Research Findings and Implications
- Therapeutic Potential: The tert-butyl group’s role in enhancing metabolic stability aligns with trends in oncology and CNS drug design, where prolonged half-life is critical .
- Limitations : High molecular weight (~477.6) may challenge compliance with Lipinski’s rule of five, necessitating formulation optimization for oral bioavailability.
Q & A
Q. Critical Parameters :
- Temperature control during sulfonylation to avoid side reactions.
- Solvent polarity for coupling efficiency (polar aprotic solvents like DMF enhance reactivity).
- Catalyst choice (e.g., Pd catalysts for cross-coupling if applicable) .
Basic: How is the structural integrity confirmed post-synthesis?
Q. Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl group at δ 1.3 ppm, piperazine protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .
Advanced: How do structural modifications (e.g., substituent variations) influence target binding affinity?
Q. Structure-Activity Relationship (SAR) Strategies :
- Piperazine Modifications : Replacing tert-butyl with electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets .
- Pyrimidine Substitutions : 6-isopropoxy vs. 6-methoxy groups alter steric hindrance, impacting receptor docking (e.g., in kinase inhibition assays) .
- Sulfonyl Group Tweaks : Bulkier sulfonyl groups reduce off-target interactions, as shown in competitive binding assays .
Q. Experimental Validation :
- In Silico Docking : Molecular dynamics simulations predict binding poses (e.g., using AutoDock Vina).
- Biolayer Interferometry : Quantifies binding kinetics (KD values) for modified analogues .
Advanced: How can computational modeling reconcile contradictions in reported bioactivity data?
Q. Approach :
- Meta-Analysis : Compile data from disparate studies (e.g., IC₅₀ variations in enzyme inhibition) and normalize for assay conditions (pH, temperature) .
- Machine Learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict bioactivity outliers .
- Free Energy Perturbation (FEP) : Simulate ligand-protein interactions to explain potency differences across cell lines .
Basic: What are the compound’s stability profiles under varying storage conditions?
Q. Stability Studies :
- Thermal Stability : Assess degradation via accelerated aging (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products .
- Solution Stability : Test in buffers (pH 3–9) to identify hydrolysis-prone moieties (e.g., sulfonyl groups) .
Recommended Storage : -20°C in amber vials under inert atmosphere to prevent oxidation .
Advanced: What methodologies assess environmental fate and degradation pathways?
Q. Ecochemical Analysis :
- Abiotic Degradation : Hydrolysis studies in simulated environmental waters (pH 7.4, 25°C) with LC-MS/MS tracking .
- Biotic Transformation : Incubate with soil microbiota to identify metabolites (e.g., piperazine ring cleavage) .
- QSAR Modeling : Predict bioaccumulation potential using EPI Suite™ .
Basic: Which in vitro models are suitable for preliminary bioactivity screening?
Q. Models :
- Kinase Inhibition Assays : Use purified enzymes (e.g., EGFR, AKT) with fluorescence-based ADP-Glo™ detection .
- Cell Viability Assays : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Membrane Permeability : Caco-2 monolayers assess passive diffusion (Papp values) .
Advanced: How to design experiments for analyzing synergistic effects with adjuvants?
Q. Methodology :
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : RNA-seq of treated cells identifies pathways modulated by synergy (e.g., apoptosis upregulation) .
- Isobolograms : Statistically validate synergy (e.g., CompuSyn software) .
Basic: What analytical techniques quantify the compound in biological matrices?
Q. Quantification Methods :
- LC-MS/MS : MRM mode with deuterated internal standards for precision (LOQ: 1 ng/mL) .
- HPLC-UV : Use C18 columns and isocratic elution (acetonitrile:water = 70:30) for rapid quantification .
Advanced: How to optimize crystallization for X-ray diffraction studies?
Q. Crystallization Strategies :
- Vapor Diffusion : Screen conditions (e.g., PEG 4000, ammonium sulfate) using hanging-drop method .
- Co-Crystallization : Add co-solvents (e.g., DMSO) to improve crystal lattice formation .
- Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
